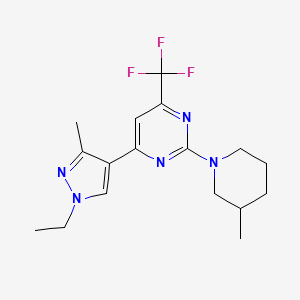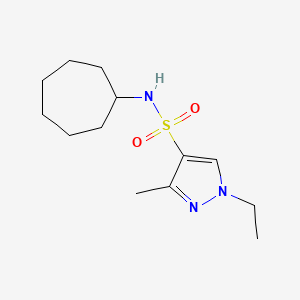
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a piperidine ring, and a pyrimidine ring, each substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with the condensation of ethyl acetoacetate and hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, involving the condensation of β-dicarbonyl compounds, aldehydes, and urea or thiourea.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, piperidine, and pyrimidine intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE: can be compared with other heterocyclic compounds that contain pyrazole, piperidine, and pyrimidine rings.
4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE: is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can influence its chemical and biological properties.
Highlighting Uniqueness
The uniqueness of 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its combination of functional groups and ring systems, which can impart specific reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C17H22F3N5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H22F3N5/c1-4-25-10-13(12(3)23-25)14-8-15(17(18,19)20)22-16(21-14)24-7-5-6-11(2)9-24/h8,10-11H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
ALGDPAYEZMKJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCCC(C3)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10934200.png)
![N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934206.png)
![N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10934207.png)

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934223.png)

![2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934235.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10934243.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10934259.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934260.png)

![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10934267.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934275.png)
